Bz-Ile-glu-gly-arg-pna

Overview

Description

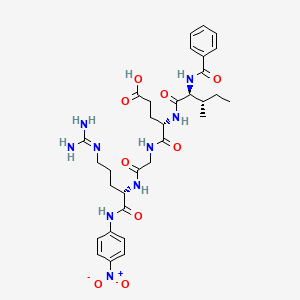

Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, commonly referred to as Bz-Ile-glu-gly-arg-pna, is a synthetic peptide substrate. It is widely used in biochemical research, particularly in the study of proteolytic enzymes such as Factor Xa . The compound has a molecular formula of C32H43N9O9 and a molecular weight of 697.74 g/mol .

Mechanism of Action

Target of Action

The primary target of Bz-Ile-Glu-Gly-Arg-pNA is Factor Xa . Factor Xa is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

this compound acts as a colorimetric substrate for Factor Xa . The compound contains a peptide sequence (Ile-Glu-Gly-Arg) that is preferentially bound and cleaved by Factor Xa . This cleavage releases p-nitroanilide (pNA), a chromophore that can be quantified by colorimetric detection .

Biochemical Pathways

The action of this compound is directly linked to the coagulation cascade. By acting as a substrate for Factor Xa, it allows for the measurement of Factor Xa activity . This can provide valuable information about the coagulation pathway and any alterations in its function.

Result of Action

The cleavage of this compound by Factor Xa results in the release of p-nitroanilide (pNA) . The amount of pNA released can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity . This can be used to assess the function of the coagulation cascade.

Biochemical Analysis

Biochemical Properties

Bz-Ile-glu-gly-arg-pna plays a crucial role in biochemical reactions as a chromogenic substrate. It interacts with proteolytic enzymes, specifically Factor Xa, which preferentially binds to and cleaves the Ile-glu-gly-arg sequence to release p-nitroanilide (pNA). This release can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity . The interaction between this compound and Factor Xa is highly specific, making it a valuable tool in studying the activity and inhibition of this enzyme.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells where Factor Xa is active, the cleavage of this compound results in the release of p-nitroanilide, which can be detected and measured. This process is essential in understanding the role of Factor Xa in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to be cleaved by Factor Xa provides insights into the enzyme’s function and regulation within different cellular contexts.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Factor Xa. The enzyme binds to the Ile-glu-gly-arg sequence of the compound and catalyzes the hydrolysis of the peptide bond, resulting in the release of p-nitroanilide . This reaction is highly specific and can be used to measure the activity of Factor Xa in various biochemical assays. The chromogenic nature of this compound allows for the quantification of enzyme activity through colorimetric detection, providing a clear and measurable output.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease if not stored properly . Long-term studies have shown that this compound maintains its effectiveness in in vitro assays, but its stability and activity may vary in in vivo settings depending on the conditions and duration of the experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for Factor Xa, allowing for the measurement of enzyme activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions, which need to be carefully monitored in experimental settings . Understanding the dosage effects is crucial for optimizing the use of this compound in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as Factor Xa, which cleaves the compound to release p-nitroanilide . This interaction is part of the broader metabolic processes that regulate enzyme activity and substrate turnover. The compound’s role in these pathways provides insights into the regulation and function of proteolytic enzymes in various biological contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as enzyme activity and cellular uptake mechanisms . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and experimental studies.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound may be directed to specific compartments or organelles where proteolytic enzymes such as Factor Xa are active . Post-translational modifications and targeting signals play a role in directing this compound to its site of action, influencing its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

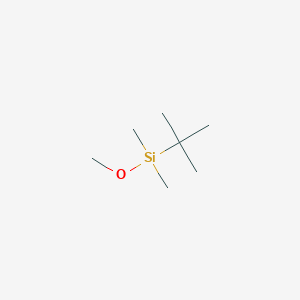

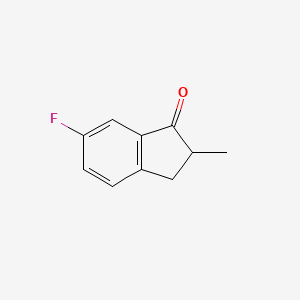

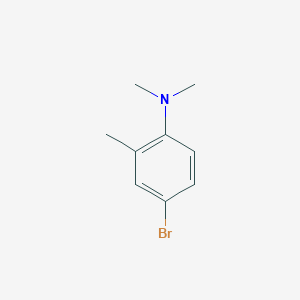

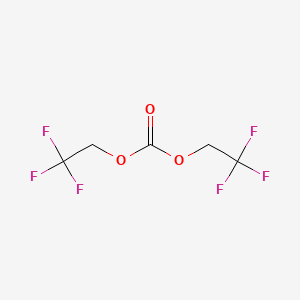

The synthesis of Bz-Ile-glu-gly-arg-pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97.0% .

Chemical Reactions Analysis

Types of Reactions

Bz-Ile-glu-gly-arg-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in an aqueous buffer at physiological pH. Enzymes such as Factor Xa are commonly used to catalyze the reaction .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow-colored compound detectable at 405 nm .

Scientific Research Applications

Bz-Ile-glu-gly-arg-pna is extensively used in scientific research for the following applications:

Biochemistry: It serves as a chromogenic substrate for studying the activity of proteolytic enzymes like Factor Xa.

Medicine: The compound is used in diagnostic assays to measure enzyme activity in blood coagulation studies.

Pharmaceutical Research: It aids in the development of anticoagulant drugs by providing a means to screen for enzyme inhibitors.

Industrial Applications: This compound is utilized in quality control processes for pharmaceutical preparations involving proteolytic enzymes.

Comparison with Similar Compounds

Similar Compounds

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for studying proteolytic enzymes.

Nα-Benzoyl-L-arginine ethyl ester hydrochloride: Used as a substrate for trypsin.

Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: A fluorogenic substrate for protease activity assays.

Uniqueness

Bz-Ile-glu-gly-arg-pna is unique due to its specific sequence that mimics natural substrates of Factor Xa, making it highly suitable for studying this enzyme’s activity. Its chromogenic nature allows for easy and accurate quantification of enzyme activity, which is crucial in both research and industrial applications .

Properties

IUPAC Name |

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYECEUZMVSGTMR-LBDWYMBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475101 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59068-47-2 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

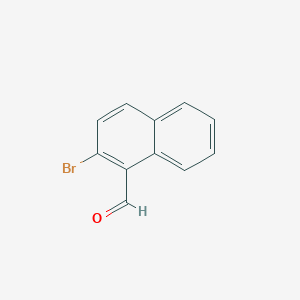

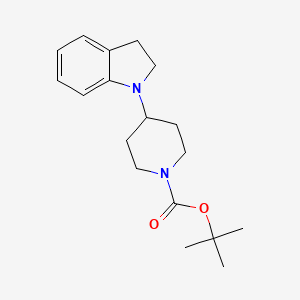

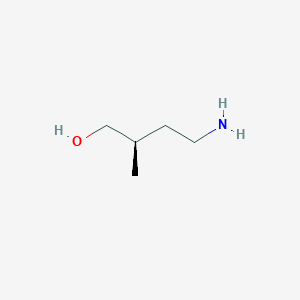

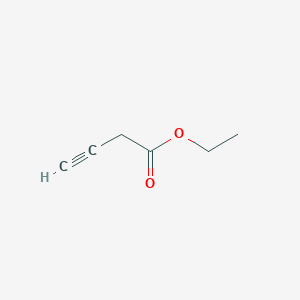

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

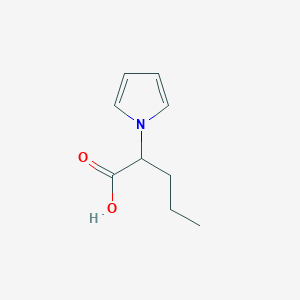

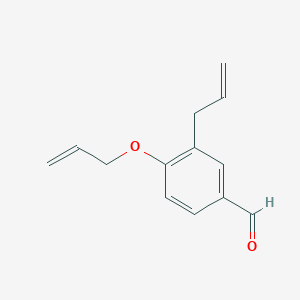

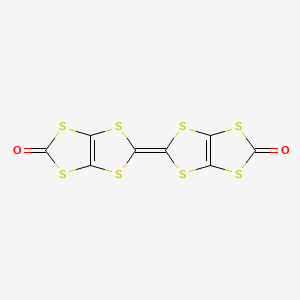

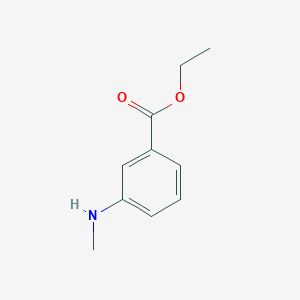

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.